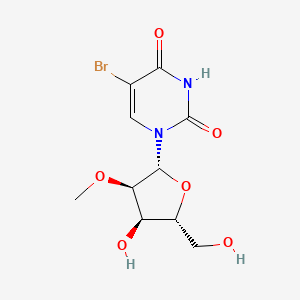![molecular formula C9H10F3NO2 B570761 (1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol CAS No. 1568041-73-5](/img/structure/B570761.png)
(1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol, also known as TFEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
(1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation-related conditions such as arthritis. In pharmacology, this compound has been studied as a potential drug candidate for the treatment of depression and anxiety disorders. In biochemistry, this compound has been used as a tool to study the role of amino acid neurotransmitters in the brain.
Wirkmechanismus
The mechanism of action of (1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol is not fully understood, but it is believed to act as an agonist of the glycine receptor, which is a type of inhibitory neurotransmitter receptor in the brain. Activation of the glycine receptor leads to an increase in chloride ion influx, which results in hyperpolarization of the neuron and ultimately inhibits neurotransmitter release.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of glutamate release, the reduction of neuronal excitability, and the modulation of synaptic transmission. These effects are believed to contribute to its anti-inflammatory and analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
(1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol has several advantages for lab experiments, including its high purity, stability, and solubility in water. However, one limitation of this compound is its relatively high cost compared to other compounds with similar properties.
Zukünftige Richtungen
There are several future directions for (1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol research, including the development of more efficient synthesis methods, the identification of new applications in medicine and pharmacology, and the investigation of its potential as a tool for studying the role of glycine receptors in the brain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, this compound is a promising chemical compound with potential applications in various fields, including medicine, pharmacology, and biochemistry. Its synthesis method is relatively simple, and it has been extensively studied for its anti-inflammatory and analgesic properties. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of (1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol involves the reaction between (1R)-2-amino-1-(4-hydroxyphenyl)ethan-1-ol and trifluoromethanesulfonic anhydride in the presence of a base. The reaction yields this compound as a white solid with a purity of over 95%. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Eigenschaften
IUPAC Name |
(1R)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-4,8,14H,5,13H2/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLVESWELOBVJS-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CN)O)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-Oxo-5-fluoro-10-(dimethylamino)-3H-benzo[c]xanthene-7-yl]terephthalic acid](/img/structure/B570683.png)



![7-Benzyl-4-[(4-hydroxyphenyl)methyl]-2,5,8-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-3,5,7,10(15),11,13-hexaene-3,13-diol](/img/structure/B570697.png)
![(1R,4S,5'S,6R,6'R,8R,12S,13S,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21-[tert-butyl(dimethyl)silyl]oxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-24-hydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B570698.png)

